molecular formula C12H16ClNO B1406228 1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine CAS No. 1784125-69-4

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine

Cat. No.: B1406228
CAS No.: 1784125-69-4
M. Wt: 225.71 g/mol
InChI Key: CTXSRTVWHRWVHU-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and an ethylamine side chain

Preparation Methods

The synthesis of 1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.

    Substitution reaction: The cyclopropylmethyl chloride is then reacted with 3-chloro-2-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, to form 3-chloro-2-cyclopropylmethoxybenzaldehyde.

    Reductive amination: The final step involves the reductive amination of 3-chloro-2-cyclopropylmethoxybenzaldehyde with ethylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols or amines.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions

Major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives.

Scientific Research Applications

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylmethoxy group and the ethylamine side chain can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine can be compared with other similar compounds, such as:

    1-(3-Chloro-2-methoxyphenyl)-ethylamine: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    1-(3-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine: Contains a bromo group instead of a chloro group, which can influence its reactivity and interactions with biological targets.

    1-(3-Chloro-2-cyclopropylmethoxyphenyl)-propylamine: Has a propylamine side chain instead of an ethylamine side chain, which may alter its pharmacokinetic properties and biological effects.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-chloro-2-(cyclopropylmethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9/h2-4,8-9H,5-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXSRTVWHRWVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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